4-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a 4-bromo-substituted aromatic ring, a 3-chlorobenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its structural complexity arises from the dual substitution on the nitrogen atom, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C18H17BrClNO3S |
|---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
4-bromo-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H17BrClNO3S/c19-15-6-4-14(5-7-15)18(22)21(17-8-9-25(23,24)12-17)11-13-2-1-3-16(20)10-13/h1-7,10,17H,8-9,11-12H2 |
InChI Key |
LSPCFHBFESVURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the bromo and chloro substituents: Halogenation reactions using bromine and chlorine reagents.
Incorporation of the tetrahydrothiophene moiety: This step might involve the use of sulfur-containing reagents under specific conditions to form the dioxidotetrahydrothiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide could have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: As a building block for polymers or advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Variations
Substituents on the Benzamide Core
4-Bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 4-Bromo group : Enhances lipophilicity and may influence halogen bonding.
- 3-Chlorobenzyl : Introduces steric bulk and electron-withdrawing effects.
- 1,1-Dioxidotetrahydrothiophen-3-yl : A sulfone-containing heterocycle, contributing to polar interactions and conformational rigidity .
N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide
- 4-Isobutoxy group : Replaces the bromo substituent, increasing hydrophobicity and steric hindrance.
- 3-Bromobenzyl : Similar halogenated benzyl group but with bromine instead of chlorine.
- This analog demonstrates how alkoxy vs. halogen substitutions modulate solubility and target engagement .
4-Acetamido-N-(3-aminopropyl)-3-((3-chlorobenzyl)oxy)benzamide (Compound 20) Acetamido group: Introduces hydrogen-bonding capacity. 3-Aminopropyl: A flexible aliphatic chain that may enhance solubility and interaction with charged residues. The 3-chlorobenzyloxy group is retained, but the acetamido substitution alters electronic properties compared to bromine .
Modifications on the Amide Nitrogen
4-Bromo-N-((4-methoxyphenethyl)carbamoyl)benzamide (Compound 96)
- Carbamoyl group : Replaces the 1,1-dioxidotetrahydrothiophen-3-yl moiety, reducing conformational rigidity.
- 4-Methoxyphenethyl : Aromatic and methoxy groups enhance π-π stacking and hydrogen bonding.
- Synthesized in 70% yield via carbamoylation, this compound highlights the impact of nitrogen substituents on synthetic accessibility .
4-Bromophenyl: Lacks the 3-chlorobenzyl group, simplifying steric interactions. Structural studies reveal N–H···O hydrogen-bonded chains in the crystal lattice, suggesting solid-state stability .
Antimicrobial Activity
- 4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide : Demonstrates efficacy against Staphylococcus aureus, Klebsiella pneumoniae, and multidrug-resistant E. coli. The pyrazole ring may contribute to membrane disruption .
Enzyme Inhibition
- N-((4-Methoxyphenethyl)carbamoyl)-[1,1′-biphenyl]-4-carboxamide (Compound 97) : Derived from Suzuki coupling of Compound 96, this analog shows how extended aromatic systems improve affinity for hydrophobic enzyme pockets .
- The sulfone group in the target compound may mimic phosphate or sulfate moieties in enzyme active sites, a feature absent in non-sulfonated analogs .
Key Findings and Implications
- Halogen vs. Alkoxy Substitutions : Bromine and chlorine enhance lipophilicity and target binding, while methoxy/acetamido groups improve solubility and hydrogen bonding .
- Sulfone vs. Carbamoyl Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group provides rigidity and polar interactions, whereas carbamoyl groups offer synthetic versatility .
- Antimicrobial Potential: Structural parallels with active pyrazole and thiophene derivatives suggest untested efficacy in the target compound .
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